![molecular formula C13H9Cl2N3O2S B1523358 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 934524-10-4](/img/structure/B1523358.png)
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 342.2 . This compound is a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis
The molecular structure of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI Code is 1S/C13H9Cl2N3O2S/c1-8-2-4-9 (5-3-8)21 (19,20)18-7-6-10-11 (14)16-13 (15)17-12 (10)18/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical form of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties. For example, certain compounds in this class have shown the ability to induce cell cycle arrest and apoptosis in cancer cells .
Molecular Docking and SAR Studies
These compounds are also used in structure-activity relationship (SAR) studies to understand their interaction with biological targets. Molecular docking studies help in predicting the orientation of these compounds within a target enzyme’s active site .
Synthesis Techniques
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives using microwave techniques has been explored as a robust approach for preparing these compounds. This method may offer advantages in terms of reaction speed and product yield .
Pharmaceutical Formulations
Derivatives of pyrrolo[2,3-d]pyrimidine are potential candidates for pharmaceutical formulations due to their biological activities. They may be formulated as part of drug compounds or used in drug discovery research .
Mechanism of Action
The mechanism of action of this compound, particularly its derivatives, has been studied in the context of anticancer activity. The molecular docking study showed promising binding affinities of compounds against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGVNQSPAWHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705152 | |
Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
934524-10-4 | |
Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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